REACTION_SMILES
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[CH2:34]([CH3:35])[C:36]1([C:37]([O:38][CH3:39])=[O:40])[CH2:41][CH2:42][c:43]2[c:44]([cH:45][c:46]([OH:47])[cH:48][cH:49]2)[O:50]1.[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]3[c:17]([cH:18]2)[O:16][CH:15]([C:19](=[O:20])[OH:21])[CH2:14][CH2:13]3)[cH:22][cH:23][c:24]([O:26][c:27]2[cH:28][cH:29][c:30]([F:33])[cH:31][cH:32]2)[cH:25]1>>[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]3[c:17]([cH:18]2)[O:16][C:15]([C:19](=[O:20])[OH:21])([CH2:34][CH3:35])[CH2:14][CH2:13]3)[cH:22][cH:23][c:24]([O:26][c:27]2[cH:28][cH:29][c:30]([F:33])[cH:31][cH:32]2)[cH:25]1
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Name
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CCC1(C(=O)OC)CCc2ccc(O)cc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(C(=O)OC)CCc2ccc(O)cc2O1
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Name
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O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
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Name
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Type
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product
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Smiles
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CCC1(C(=O)O)CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |